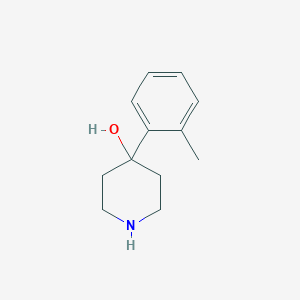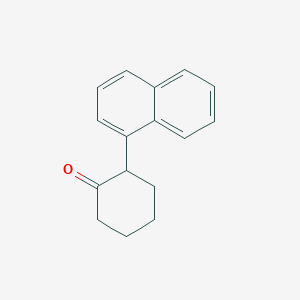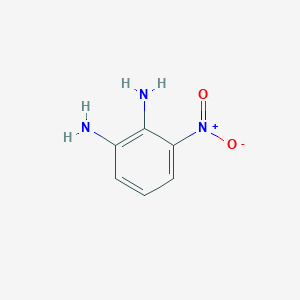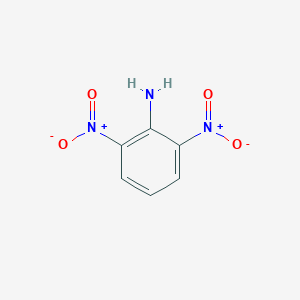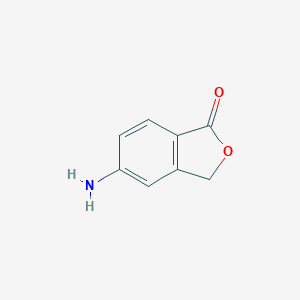
Lorazepam acetate
概要
説明
Lorazepam belongs to a class of medications called benzodiazepines. It is thought that benzodiazepines work by enhancing the activity of certain neurotransmitters in the brain . Lorazepam is used in adults and children at least 12 years old to treat anxiety disorders . Lorazepam is also used to treat insomnia caused by anxiety or temporary situational stress . Lorazepam is sometimes used to treat nausea and vomiting from cancer treatment and to control agitation caused by alcohol withdrawal .
Synthesis Analysis
The synthesis of Lorazepam involves a preparation method where the lorazepam intermediate is 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone-4-oxide . The preparation method comprises acylation reaction of 2-amino-2’,5-dichlorobenzophenone and chloroacetyl chloride to prepare 2-chloroacetylamino-2’,5-dichlorobenzophenone . This is followed by a reaction with urotropine and ammonium acetate to prepare 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-ketone . Finally, an oxidation reaction is carried out on 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one and hydrogen peroxide to prepare 7-chloro-5-(2-chlorphenyl)-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide .
Molecular Structure Analysis
The molecular structure of Lorazepam can be found in various databases such as the NIST Chemistry WebBook . The chemical structure of Lorazepam is also described as 2H-1,4-Benzodiazepin-2-one,7-chloro-5-(2-chlorophenyl)-1,3-dihydro-3-hydroxy-, (±)- .
Chemical Reactions Analysis
Lorazepam has been studied for its electrochemical properties . An electrochemical approach was developed for monitoring lorazepam as an anxiety disorders drug in an aqueous solution . The NiO/SWCNTs/CPE amplified the oxidation signal of lorazepam about 1.86 times at optimum conditions .
科学的研究の応用
Additionally, researchers have explored electrochemical sensing of lorazepam using modified electrodes. For instance:
- NiO/SWCNTs Modified Carbon Paste Electrode : This electrochemical sensor amplified the oxidation signal of lorazepam, enabling its sensitive detection in real samples .
- Molecularly Imprinted Glassy Carbon Electrode : Coated with ortho-phenylenediamine, multiwalled carbon nanotubes, and gold nanoparticles, this electrode enhances electron transmission for amperometric lorazepam determination .
- Adsorptive Square Wave Voltammetric Method : Utilizing a gold ultra microelectrode, this method achieves pico molar monitoring of lorazepam in a flow injection system .
作用機序
Safety and Hazards
Lorazepam can slow or stop your breathing, especially if you have recently used an opioid medication, alcohol, or other drugs that can slow your breathing . These effects can be fatal . Misuse can cause addiction, overdose, or death . Lorazepam may be habit-forming and should be used only by the person it was prescribed for . This medicine should never be shared with another person, especially someone who has a history of drug abuse or addiction .
将来の方向性
Lorazepam is widely used for management of acute agitation . Despite its widespread use, there is remarkably little clinical evidence for the benefits of lorazepam in acute agitation . Based on a structured review, lorazepam can be considered to be a clinically effective means of treating the acutely agitated patient .
特性
IUPAC Name |
[7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-9(22)24-17-16(23)20-14-7-6-10(18)8-12(14)15(21-17)11-4-2-3-5-13(11)19/h2-8,17H,1H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDZMDOLVUBPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951169 | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2848-96-6 | |
| Record name | Lorazepam acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2848-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lorazepam acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002848966 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-5-(2-chlorophenyl)-2-hydroxy-3H-1,4-benzodiazepin-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2-oxo-2H-1,4-benzodiazepin-3-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LORAZEPAM ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4HA6DWZ18 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Lorazepam acetate interact with human serum albumin (HSA)?
A1: Lorazepam acetate exhibits stereoselective binding to HSA, with the (S)-enantiomer showing higher affinity. [, ] This suggests that the binding site on HSA recognizes and preferentially binds to one specific spatial arrangement of atoms within Lorazepam acetate. Furthermore, the presence of ibuprofen, specifically the (+)-(S)-enantiomer, significantly enhances the binding of (S)-Lorazepam acetate to HSA. [] This suggests a cooperative allosteric interaction, where the binding of ibuprofen at a distinct site on HSA influences the binding affinity for Lorazepam acetate at its specific site.
Q2: What is the significance of studying the interaction between Lorazepam acetate, ibuprofen and HSA?
A2: Understanding the binding interactions of drugs like Lorazepam acetate with HSA is crucial for several reasons. Firstly, HSA acts as a carrier protein in the blood, and the extent to which a drug binds to HSA can significantly affect its distribution, efficacy, and clearance from the body. [] Secondly, co-administration of drugs is common, and allosteric interactions, as observed with Lorazepam acetate and ibuprofen, can alter the expected pharmacokinetic profiles of the individual drugs. This could lead to either increased therapeutic effects or potentially undesirable drug interactions. Therefore, studying these interactions provides valuable insights into drug behavior in the body and informs safer and more effective drug administration practices.
Q3: What techniques were used to study the interaction between Lorazepam acetate and HSA?
A3: The research papers employed various techniques, including equilibrium binding measurements, fluorescence spectroscopy, and stopped-flow kinetics to study the interaction. [, ] Changes in the fluorescence of Lorazepam acetate upon binding to HSA allowed researchers to determine binding affinities and kinetic parameters. By observing how these parameters change in the presence of ibuprofen, researchers were able to characterize the allosteric interaction between the two drugs.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)

